molecular formula C27H27NO5S B11585819 ethyl 5-acetyl-2-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11585819
M. Wt: 477.6 g/mol
InChI Key: MTKWAGRAIQYKGP-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, an indene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl and ethyl groups. The indene moiety is then attached through a series of coupling reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-ACETYL-2-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This makes it particularly useful in certain synthetic applications and potentially more effective in specific biological contexts compared to similar compounds.

Properties

Molecular Formula

C27H27NO5S

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H27NO5S/c1-4-32-27(31)23-16(2)24(17(3)29)34-26(23)28-25(30)21-10-5-7-18(13-21)15-33-22-12-11-19-8-6-9-20(19)14-22/h5,7,10-14H,4,6,8-9,15H2,1-3H3,(H,28,30)

InChI Key

MTKWAGRAIQYKGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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